tert-butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate
Overview
Description
tert-Butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate: is a chemical compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. This particular compound features a tert-butyl ester group, a hydroxymethyl group, and a carboxylate group, making it a versatile molecule in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, such as the cyclization of hydrazones with aldehydes or ketones.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and efficient method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of 5-(carboxymethyl)-1H-indazole-1-carboxylate.
Reduction: Formation of 5-(hydroxymethyl)-1H-indazole-1-carboxylate derivatives.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions due to its unique structure.
Biology
Biological Probes: Used in the development of biological probes for studying enzyme activities.
Medicine
Drug Development: Potential use in the development of pharmaceutical compounds due to its bioactive indazole core.
Industry
Material Science: Utilized in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can bind to active sites of enzymes, modulating their activity. The tert-butyl ester group and hydroxymethyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)-1H-indazole-1-carboxylate: Lacks the tert-butyl ester group, which may affect its solubility and stability.
tert-Butyl 1H-indazole-1-carboxylate: Lacks the hydroxymethyl group, which may reduce its reactivity in certain chemical reactions.
Uniqueness
tert-Butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate is unique due to the presence of both the tert-butyl ester group and the hydroxymethyl group. This combination enhances its versatility in synthetic applications and its potential as a bioactive compound in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)indazole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11-5-4-9(8-16)6-10(11)7-14-15/h4-7,16H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIUNQAJGYXSRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)CO)C=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705188 | |
Record name | tert-Butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40705188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245648-89-8 | |
Record name | tert-Butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40705188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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